molecular formula C14H19N B14387648 1-(1-Phenylbut-1-en-2-yl)pyrrolidine CAS No. 89649-07-0

1-(1-Phenylbut-1-en-2-yl)pyrrolidine

Cat. No.: B14387648
CAS No.: 89649-07-0
M. Wt: 201.31 g/mol
InChI Key: IDWOVDHKPJIXSJ-UHFFFAOYSA-N
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Description

1-(1-Phenylbut-1-en-2-yl)pyrrolidine is an organic compound featuring a pyrrolidine ring attached to a phenylbutenyl group. This compound is part of the pyrrolidine family, which is known for its significant role in medicinal chemistry due to its versatile biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Phenylbut-1-en-2-yl)pyrrolidine typically involves the reaction of pyrrolidine with 1-phenylbut-1-en-2-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic addition of the pyrrolidine to the enone .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Phenylbut-1-en-2-yl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(1-Phenylbut-1-en-2-yl)pyrrolidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Phenylbut-1-en-2-yl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 1-(1-Phenylbut-1-en-2-yl)pyrrolidine stands out due to its unique combination of the pyrrolidine ring and the phenylbutenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

89649-07-0

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

1-(1-phenylbut-1-en-2-yl)pyrrolidine

InChI

InChI=1S/C14H19N/c1-2-14(15-10-6-7-11-15)12-13-8-4-3-5-9-13/h3-5,8-9,12H,2,6-7,10-11H2,1H3

InChI Key

IDWOVDHKPJIXSJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC1=CC=CC=C1)N2CCCC2

Origin of Product

United States

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